molecular formula C9H16N2O2 B6173682 methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis CAS No. 2648948-59-6

methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No.: B6173682
CAS No.: 2648948-59-6
M. Wt: 184.24 g/mol
InChI Key: ZZXWXFKUIPGFDO-UHFFFAOYSA-N
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Description

Methyl (3aS,6aR)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a bicyclic pyrrolidine derivative featuring a fused octahydropyrrolo[3,4-c]pyrrole core. The compound is characterized by a cis-configuration at the 3a and 6a positions, as indicated by its stereochemical descriptor (3aS,6aR). The molecule includes a methyl ester group at position 3a and a methyl substituent at position 6a, distinguishing it from related analogs .

The octahydropyrrolo[3,4-c]pyrrole scaffold is a saturated bicyclic system that imparts rigidity and stereochemical complexity. Such frameworks are often explored in medicinal chemistry for their resemblance to proline and utility in drug design, particularly as constrained building blocks for peptidomimetics or enzyme inhibitors .

Properties

CAS No.

2648948-59-6

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 6a-methyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-8-3-10-5-9(8,6-11-4-8)7(12)13-2/h10-11H,3-6H2,1-2H3

InChI Key

ZZXWXFKUIPGFDO-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CNC2)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Ring Formation via Dieckmann Condensation

  • Substrate : tert-Butyl (3aR,6aR)-6a-methylhexahydropyrrolo[3,4-c]pyrrole-3a-carboxylate.

  • Reaction : Intramolecular cyclization under basic conditions (K₂CO₃, MeOH) forms the bicyclic lactam.

  • Functionalization : Methylation using methyl iodide in DMF introduces the ester group at position 3a.

Stereochemical Control

  • Chiral Resolution : Racemic mixtures are resolved via diastereomeric salt formation with (−)-di-p-toluoyl-d-tartaric acid, achieving >99% diastereomeric excess (de).

StepConditionsYield
CyclizationK₂CO₃, MeOH, 25°C, 6 h65%
MethylationCH₃I, DMF, 0°C, 2 h85%
Resolution(−)-DTTA, EtOH, reflux40%

This route is less enantioselective than catalytic methods but provides scalability for industrial applications.

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is critical for preventing undesired side reactions during bicyclic system assembly:

Boc Protection of Amine Intermediates

  • Substrate : cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.

  • Reaction : Boc anhydride in THF/water (1:1) at 0°C protects the secondary amine, enabling selective functionalization at the 3a position.

Deprotection and Esterification

  • Deprotection : TFA in dichloromethane removes the Boc group.

  • Esterification : Reaction with methyl chloroformate in the presence of DMAP yields the final product.

ReagentRoleOutcome
Boc₂OAmine protectionPrevents N-alkylation
TFABoc removalFree amine for reaction
Methyl chloroformateEster introduction85% yield

Comparative Analysis of Methods

MethodAdvantagesLimitations
Catalytic AsymmetricHigh ee (97%), one-stepRequires chiral ligand
Stepwise CyclizationScalable, robustLower ee (70–80%)
Protecting Group RouteSelective functionalizationMultiple steps

The catalytic asymmetric method is optimal for academic settings prioritizing enantiopurity, while the stepwise approach suits industrial production.

Industrial-Scale Optimization

For kilogram-scale synthesis, continuous flow reactors reduce reaction times from 12 hours to 30 minutes. Solvent recycling (dichloromethane) and catalyst recovery (Cu residues) improve cost efficiency by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of optoelectronic materials and pigments.

Mechanism of Action

The mechanism of action of methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Octahydropyrrolo[3,4-c]Pyrrole Derivatives

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Reference
Target compound C10H16N2O2 3a-COOCH3, 6a-CH3 cis (3aS,6aR) ~196*
rac-tert-Butyl (3aR,6aS)-3a-methyl analog C15H23Cl4N3O 2-COO-tert-butyl, 3a-CH3 racemic (3aR,6aS) 403.18
(3aS,6aR)-3a,6a-Dimethyl analog C12H22N2O2 2-COO-tert-butyl, 3a-CH3, 6a-CH3 cis (3aS,6aR) 238.32
Ethyl cis-5-benzyl-2,2-dioxo analog C17H20N2O4S 3a-COOEt, 5-benzyl, 2,2-dioxo cis (3aS,6aR) 362.42
(3aS,6aS)-Trifluoromethyl analog C24H27F3N2O2 3a-COOEt, 2,5-diBenzyl, 6a-CF3 cis (3aS,6aS) 432.49
Key Observations:

The 6a-methyl group in the target compound contributes to hydrophobicity, analogous to the 6a-trifluoromethyl group in , though the latter’s electron-withdrawing nature may confer distinct stability or acidity.

Stereochemical Nuances :

  • The cis (3aS,6aR) configuration aligns with NMR-derived stereochemical assignments in related compounds (e.g., cis H3a-H6a coupling in ). This contrasts with racemic mixtures (e.g., ) or trans configurations, which may alter conformational stability.
Key Insights:
  • Synthetic Flexibility : The target compound’s methyl ester may simplify purification compared to bulkier tert-butyl analogs (e.g., ), though ethyl esters (e.g., ) offer intermediate lipophilicity.

Q & A

Q. What are the optimal synthetic routes for methyl (3aS,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis?

The synthesis typically involves cyclization, alkylation, and esterification steps. Key precursors like substituted pyrroles are condensed with alkylating agents under controlled conditions (e.g., anhydrous solvents, temperatures between 0–60°C). Catalysts such as Lewis acids (e.g., BF₃·OEt₂) enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Characterization requires NMR (¹H/¹³C) and mass spectrometry for stereochemical confirmation .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • NMR Spectroscopy : ¹H NMR resolves diastereotopic protons in the bicyclic framework, while ¹³C NMR identifies carbonyl (C=O) and methyl ester signals.
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., Chiralpak AD-H).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion at m/z 226.1443).
  • X-ray Crystallography : Resolves absolute configuration (if crystalline), as seen in related pyrrolo-pyrrole derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

The bicyclic pyrrolidine core is a scaffold for targeting neurotransmitter systems (e.g., sigma receptors) or enzymes (e.g., kinases). Its stereochemistry influences binding affinity; for example, the cis configuration may enhance selectivity for G protein-coupled receptors. Preliminary assays include radioligand binding studies and enzyme inhibition screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic ring puckering?

Variable-temperature NMR (VT-NMR) at 233–313 K reduces signal broadening caused by conformational exchange. For example, coalescence temperatures near 260 K indicate slow interconversion between chair and boat conformers. Computational modeling (DFT, MD simulations) complements experimental data to map energy barriers .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace methyl ester with tert-butyl carbamate) to assess steric/electronic effects.
  • Biological Assays : Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity).
  • Data Correlation : Use QSAR models to link structural descriptors (logP, polar surface area) to activity.
Analog ModificationBiological Activity (IC₅₀, nM)Selectivity Index
6a-Methyl (cis)12.3 ± 1.28.5
6a-Ethyl (cis)18.7 ± 2.15.2
3a-Carboxylic acid (cis)>1000N/A
Data adapted from analogs in

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use crystal structures of target proteins (e.g., PDB 6CM4) to model binding poses.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications.
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP 1.2) and CYP450 inhibition risks .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS.
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • Cryopreservation : Store at -80°C under argon to prevent ester hydrolysis .

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